Oleyl borate
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Overview
Description
Oleyl borate is an organoboron compound that has garnered interest due to its unique properties and potential applications. It is formed by the esterification of oleyl alcohol with boric acid. This compound is known for its lubricating properties and is often used in various industrial applications, including as an additive in lubricants and as a corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleyl borate is typically synthesized through the esterification reaction between oleyl alcohol and boric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
C18H35OH+B(OH)3→C18H35O-B(OH)2+H2O
In this reaction, oleyl alcohol (C18H35OH) reacts with boric acid (B(OH)3) to form this compound (C18H35O-B(OH)2) and water. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the oleyl alcohol.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Oleyl borate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to oleyl alcohol and boric acid.
Oxidation: this compound can be oxidized to form borate esters with different oxidation states.
Substitution: The borate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various nucleophiles can be used to substitute the borate group.
Major Products Formed
Hydrolysis: Oleyl alcohol and boric acid.
Oxidation: Borate esters with different oxidation states.
Substitution: Substituted borate esters depending on the nucleophile used.
Scientific Research Applications
Oleyl borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Widely used as a lubricant additive and corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of oleyl borate involves its ability to form stable complexes with various substrates. The borate group can interact with hydroxyl groups and other nucleophiles, forming stable borate esters. This property is particularly useful in lubrication, where this compound forms a protective layer on metal surfaces, reducing friction and wear.
Comparison with Similar Compounds
Similar Compounds
Tributyl borate: Another borate ester used as a plasticizer and in the production of borosilicate glass.
Borate-based bioactive glasses: Used in biomedical applications for bone regeneration and wound healing.
Uniqueness
Oleyl borate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its lubricating ability. This makes it particularly effective as a lubricant additive compared to other borate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields, from industrial applications to scientific research. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for further exploration and development.
Properties
CAS No. |
71839-43-5 |
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Molecular Formula |
C18H37BO3 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[(Z)-octadec-9-enoxy]boronic acid |
InChI |
InChI=1S/C18H37BO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h9-10,20-21H,2-8,11-18H2,1H3/b10-9- |
InChI Key |
LJOUMIFRRRQONS-KTKRTIGZSA-N |
Isomeric SMILES |
B(O)(O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
B(O)(O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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